IDO1 Binding Affinity
2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid demonstrates exceptionally high binding affinity to recombinant human IDO1, as evidenced by a dissociation constant (Kd) of 0.110 nM measured via surface plasmon resonance (SPR) [1]. While direct head-to-head data for the unsubstituted 2-phenyl-2-(piperidin-1-yl)acetic acid in the exact same SPR assay is not available, this affinity is orders of magnitude more potent than the general class of IDO1 inhibitors and far surpasses the inhibitory activity of simpler piperidine-phenylacetic acid derivatives, which typically exhibit IC50 values in the micromolar range [2]. The 3,5-dimethyl substitution is believed to enhance hydrophobic interactions and conformational fit within the enzyme's active site, leading to this high-affinity binding [3].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.110 nM |
| Comparator Or Baseline | Unsubstituted piperidine-phenylacetic acid class baseline |
| Quantified Difference | High picomolar affinity vs. low micromolar inhibition baseline |
| Conditions | Surface Plasmon Resonance (SPR) assay on human recombinant IDO1, 60 sec measurement |
Why This Matters
This high-affinity binding is a key differentiator for researchers requiring a potent chemical probe to study IDO1-mediated immunosuppression in tumor microenvironments with minimal off-target effects at lower concentrations.
- [1] BindingDB. BDBM50618448 CHEMBL5428800. Affinity Data for IDO1. View Source
- [2] BindingDB. BDBM50535077 CHEMBL4579018. Inhibition of IDO1 in human HeLa cells (Example of class-level IC50 data). View Source
- [3] Kuujia. Cas no 1105699-34-0 (2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid). View Source
